
"2-Nitro-1-propanol molecular structure and
stereoisomerism"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518 Get Quote

An In-depth Technical Guide to 2-Nitro-1-propanol: Molecular Structure and Stereoisomerism

For researchers, scientists, and professionals engaged in drug development, a comprehensive

understanding of the molecular architecture and stereochemical nature of organic compounds

is paramount. This document provides a detailed examination of 2-nitro-1-propanol, a
versatile nitro alcohol with applications in various chemical syntheses.

Molecular Structure and Identification
2-Nitro-1-propanol is an organic compound featuring a three-carbon propanol backbone

substituted with a nitro group. Its systematic IUPAC name is 2-nitropropan-1-ol.[1] The

molecule consists of a primary alcohol (-CH₂OH) at position C1 and a nitro group (-NO₂) at

position C2.[2] This arrangement of functional groups is key to its chemical reactivity and

physical properties.

Table 1: Chemical Identifiers for 2-Nitro-1-propanol
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Identifier Value

IUPAC Name 2-nitropropan-1-ol[1]

CAS Number 2902-96-7

Molecular Formula C₃H₇NO₃[1]

Molecular Weight 105.09 g/mol

Canonical SMILES CC(CO)--INVALID-LINK--[O-][1]

InChI Key PCNWBUOSTLGPMI-UHFFFAOYSA-N

The presence of the electron-withdrawing nitro group significantly influences the molecule's

polarity and reactivity.[2]

Physicochemical Properties
2-Nitro-1-propanol is a colorless to pale yellow liquid with a mild odor.[2] It exhibits limited

solubility in water but is soluble in many organic solvents.[2][3] A summary of its key

physicochemical properties is presented below.

Table 2: Physicochemical Properties of 2-Nitro-1-propanol

Property Value

Appearance Colorless to pale yellow liquid[2]

Boiling Point 72-74 °C at 1 mmHg[3]

Density 1.185 g/mL at 25 °C[3]

Refractive Index (n²⁰/D) 1.439

Flash Point 101 °C (213.8 °F) - closed cup

Water Solubility Slightly soluble[3]
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Stereoisomerism: The Chiral Nature of 2-Nitro-1-
propanol
A critical aspect of 2-nitro-1-propanol's molecular structure is its chirality. The carbon atom at

the second position (C2) is bonded to four different substituent groups: a methyl group (-CH₃),

a hydroxymethyl group (-CH₂OH), a nitro group (-NO₂), and a hydrogen atom. This makes C2 a

chiral center, also known as a stereocenter.[2]

Due to the presence of this single chiral center, 2-nitro-1-propanol can exist as a pair of non-

superimposable mirror images called enantiomers. These are designated as (R)-2-nitro-1-
propanol and (S)-2-nitro-1-propanol. While possessing identical physical properties in an

achiral environment (e.g., boiling point, density), enantiomers rotate plane-polarized light in

equal but opposite directions. In chemical and biological systems, they can exhibit significantly

different activities.

Typically, the synthesis of 2-nitro-1-propanol via conventional methods, such as the Henry

reaction, results in a racemic mixture—an equimolar mixture of both (R) and (S) enantiomers.

[2] Consequently, the bulk material is optically inactive. The separation of these enantiomers, a

process known as chiral resolution, is necessary for applications where stereochemical purity is

required.

Since 2-nitro-1-propanol contains only one stereocenter, it does not have diastereomers,

which are stereoisomers that are not mirror images of each other and arise in molecules with

two or more chiral centers.
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Stereoisomers of 2-Nitro-1-propanol

(R)-2-nitro-1-propanol (S)-2-nitro-1-propanol

Enantiomers
(Non-superimposable mirror images)

Click to download full resolution via product page

Enantiomers of 2-Nitro-1-propanol.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-nitro-1-
propanol.

Table 3: Key Spectroscopic Data for 2-Nitro-1-propanol
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Spectroscopy Key Features

¹H NMR
Data available, typically showing signals for -

CH₃, -CH, -CH₂OH, and -OH protons.[4][5]

¹³C NMR
Data available, confirming the three distinct

carbon environments.[1]

IR Spectroscopy

Characteristic peaks for O-H (alcohol, broad), C-

H (aliphatic), and N=O (strong, asymmetric and

symmetric stretches of the NO₂ group).[1]

Mass Spectrometry
Electron ionization (EI) mass spectra are

available for fragmentation analysis.[1]

Experimental Protocols
Synthesis of 2-Nitro-1-propanol via the Henry Reaction
The most common method for synthesizing 2-nitro-1-propanol is the Henry (or nitroaldol)

reaction.[6] This reaction involves the base-catalyzed carbon-carbon bond formation between a

nitroalkane (nitroethane) and an aldehyde (formaldehyde).[6][7]

Detailed Methodology:

Reaction Setup: A suspension of a base, such as calcium oxide (33 g), is prepared in water

(800 mL) in a reaction vessel equipped with a stirrer and cooling system.[8]

Reagent Addition: A mixture of nitroethane (75 g), 37% formaldehyde (75 mL), and methanol

(30 mL) is slowly added to the basic suspension while maintaining the temperature at

approximately 25 °C.[8]

Reaction: The mixture is agitated vigorously for about 15 minutes to facilitate the reaction.[8]

Workup:

The reaction mixture is added to water (100 mL) and neutralized by bubbling carbon

dioxide through the solution for 15 minutes. This precipitates the calcium catalyst as

calcium carbonate.[8]
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Air is then passed through the mixture for 15 minutes.[8]

The mixture is filtered to remove the solid precipitate. The filtrate may be passed through

an ion-exchange column to remove any remaining inorganic ions.[8]

Purification:

The filtrate is concentrated under reduced pressure (15 mm) at a temperature of 65 °C.[8]

The crude product, 2-nitro-1-propanol, is then purified by vacuum distillation at a

pressure of 0.5-1 mm over a temperature range of 74-84 °C.[8] This protocol has reported

yields around 58-61%.[8]
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Synthesis Workflow for 2-Nitro-1-propanol

Start

1. Reagent Mixing
Nitroethane + Formaldehyde

in Methanol

2. Reaction
Add to base (e.g., CaO)
suspension at ~25°C.

Agitate for 15 min.

3. Workup
Neutralize with CO₂.

Filter to remove catalyst.

4. Concentration
Remove solvent under

reduced pressure.

5. Purification
Vacuum Distillation

(0.5-1 mmHg, 74-84°C)

Pure 2-Nitro-1-propanol
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Workflow for the synthesis of 2-Nitro-1-propanol.
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General Protocol for Chiral Resolution
While a specific, widely-cited protocol for the resolution of 2-nitro-1-propanol is not readily

available, a general approach involves derivatization with a chiral resolving agent to form

diastereomers, which can then be separated by conventional techniques like chromatography

or crystallization.

General Methodology:

Derivatization: The racemic 2-nitro-1-propanol is reacted with a single enantiomer of a

chiral resolving agent (e.g., (R)-(-)-α-methoxyphenylacetic acid) to form a mixture of

diastereomeric esters.[9]

Separation: The resulting diastereomers, having different physical properties, are separated

using techniques such as fractional crystallization or column chromatography.

Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the ester bond,

yielding the individual (R) and (S) enantiomers of 2-nitro-1-propanol, which can be purified.

The chiral auxiliary can often be recovered and reused.

This technical guide provides a foundational understanding of the molecular structure,

stereoisomerism, and key experimental considerations for 2-nitro-1-propanol, serving as a

valuable resource for its application in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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